N-butyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which the synthesis is carried out .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including the types and locations of its bonds, its stereochemistry (if applicable), and any interesting structural features .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo. This could include reactions it undergoes during its synthesis, as well as reactions it might undergo in its intended use or in the environment .Physical and Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Neurotransmitter Effects
- A study on similar derivatives, such as diphenylbutylpiperazinepyridyl derivatives, revealed effects on the release and inhibition of reuptake of neurotransmitters like dopamine, serotonin, and noradrenaline in rat brain synaptosomes. These findings suggest potential applications in neuroscience research, particularly in understanding neurotransmitter dynamics (Pettersson, 1995).
Antipsychotic Potential
- Heterocyclic carboxamides, which are structurally related, have been evaluated for their potential as antipsychotic agents. This includes their ability to bind to dopamine and serotonin receptors, indicating a possible role in psychiatric disorder treatment research (Norman et al., 1996).
Cancer Research
- Derivatives of this compound have shown promise in cancer research. For instance, certain N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives exhibited significant anti-angiogenic and DNA cleavage activities, suggesting potential in anticancer drug development (Kambappa et al., 2017).
Radiopharmaceutical Development
- Research into the synthesis of radiotracers for positron emission tomography (PET) imaging of stearoyl-CoA desaturase-1, an enzyme overexpressed in solid tumors, has included derivatives of this compound, highlighting its role in diagnostic research and drug development (Silvers et al., 2016).
Antihypertensive Research
- Studies on 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives showed inhibitory activity against T-type Ca(2+) channels, which could have implications for the development of new antihypertensive agents (Watanuki et al., 2011).
Antitubercular and Antibacterial Activities
- Synthesis and evaluation of thiazole-aminopiperidine hybrid analogues have shown promising activity against Mycobacterium tuberculosis, suggesting applications in the development of new treatments for tuberculosis (Jeankumar et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-butyl-1-[6-(3-fluorophenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4OS/c1-2-3-11-22-20(26)15-9-12-25(13-10-15)18-7-8-19(24-23-18)27-17-6-4-5-16(21)14-17/h4-8,14-15H,2-3,9-13H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWZQIONDVNIOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)SC3=CC=CC(=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.